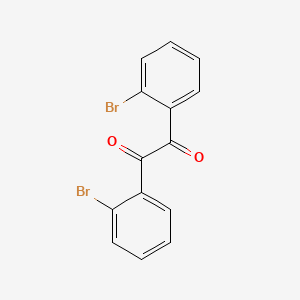

1,2-Bis(2-bromophenyl)ethane-1,2-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(2-bromophenyl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2O2/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBUJGSLRBEAFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(=O)C2=CC=CC=C2Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570804 | |

| Record name | Bis(2-bromophenyl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51417-57-3 | |

| Record name | Bis(2-bromophenyl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity Pathways of 1,2 Bis 2 Bromophenyl Ethane 1,2 Dione

Photochemical Behavior and Mechanistic Studies of α-Diketones

The photochemistry of α-diketones, such as benzil (B1666583) and its derivatives, is a well-explored area, characterized by complex reactions initiated from excited electronic states. researchgate.netresearchgate.net Upon absorption of light, these compounds are promoted to an excited singlet state (S1), which can then undergo intersystem crossing to a longer-lived triplet state (T1). The reactivity of these excited states, particularly the n,π* triplet state, is responsible for the diverse photochemical transformations observed. mdpi.com The presence of two adjacent carbonyl groups allows for unique reaction pathways not typically seen in simple ketones. mdpi.comnih.gov

Photoinduced Cycloaddition Reactions and Photocycloadduct Transformations

Photoexcited α-diketones are known to participate in cycloaddition reactions with compounds containing carbon-carbon double or triple bonds. mdpi.comnih.gov These reactions provide efficient routes to complex cyclic structures. mdpi.com The specific pathway of the cycloaddition—such as [2+2], [4+2], or [4+4]—is highly dependent on the structure of the α-diketone and the nature of the substituents on the reacting partner. mdpi.comnih.gov

[2+2] Cycloaddition (Paterno-Büchi Reaction): This is a common pathway where one of the carbonyl groups of the α-diketone reacts with an alkene to form an oxetane ring. mdpi.com

[4+2] Cycloaddition: In this pathway, the dicarbonyl unit acts as a diene, reacting with an alkene to form a 1,4-dioxene ring. This reactivity has been observed for α-diketones like phenanthrenequinone. mdpi.comresearchgate.net

[4+4] Cycloaddition: This less common pathway has been observed in the reactions of specific α-diketones with certain substrates, leading to eight-membered rings. mdpi.com

For 1,2-bis(2-bromophenyl)ethane-1,2-dione, it is anticipated that upon photoirradiation in the presence of alkenes, it would undergo these characteristic cycloaddition reactions. The steric hindrance from the ortho-bromine atoms might influence the stereoselectivity and regioselectivity of the adducts formed.

Table 1: Common Photocycloaddition Pathways of α-Diketones

| Cycloaddition Type | Reacting Units | Product |

|---|---|---|

| [2+2] | C=O + C=C | Oxetane |

| [4+2] | O=C-C=O + C=C | 1,4-Dioxene |

Intramolecular Hydrogen Atom Abstraction and Radical Pathways

Intramolecular hydrogen atom abstraction, often referred to as the Norrish Type II reaction, is a hallmark of photoexcited ketones that possess an accessible γ-hydrogen atom. youtube.comacs.org The process is initiated by the n,π* excited state of the carbonyl oxygen, which abstracts a hydrogen atom from the γ-position through a six-membered cyclic transition state. youtube.com This generates a 1,4-biradical intermediate. This biradical can then undergo one of two primary pathways:

Cyclization: Radical-radical coupling occurs to form a cyclobutanol derivative. youtube.com

Cleavage (Fragmentation): The biradical fragments to yield an enol and an alkene. The enol typically tautomerizes to the more stable ketone. youtube.com

While the core structure of this compound lacks the necessary alkyl chain with γ-hydrogens for a classical Norrish Type II reaction, related intermolecular hydrogen abstraction is a key reactivity pathway. When irradiated in the presence of a hydrogen-donating solvent or substrate (e.g., isopropanol, toluene), the excited α-diketone can abstract a hydrogen atom to form a ketyl radical. researchgate.netyoutube.com This process is fundamental to the photoreduction of ketones. youtube.com The formation of radical intermediates is a common feature in the photochemistry of diaryl ketones. researchgate.net

Influence of Aromatic Substituents on Excited State Reactivity

Substituents on the aromatic rings of diaryl α-diketones can significantly alter their photophysical and photochemical properties. researchgate.netlumenlearning.com These effects can be broadly categorized as inductive and resonance effects, which modify the electron density of the aromatic system and the energy levels of the excited states. libretexts.org

For this compound, the bromine atoms in the ortho positions exert several effects:

Inductive Effect: As an electronegative element, bromine withdraws electron density from the aromatic ring through the sigma bond, which can deactivate the ring. libretexts.org

Resonance Effect: The lone pairs on the bromine atom can donate electron density to the π-system of the ring. libretexts.org

Heavy Atom Effect: The presence of the heavy bromine atom can enhance the rate of intersystem crossing (S1 → T1) due to increased spin-orbit coupling. This can lead to a higher quantum yield of triplet state formation, potentially increasing the efficiency of triplet-mediated photochemical reactions.

Steric Effect: The bulky ortho-substituents can force the phenyl rings to twist out of planarity with the dicarbonyl unit. This twisting can affect the conjugation and, consequently, the energy of the electronic transitions and the excited state reactivity. Studies on substituted benzils have shown that such steric effects can influence luminescence properties. researchgate.net

Coordination Chemistry and Ligand Applications of Diaryl α-Diketones

Diaryl α-diketones are versatile chelating ligands in coordination chemistry. The two adjacent carbonyl groups, with their oxygen lone pairs, can coordinate to a single metal center to form a stable five-membered chelate ring. alfa-chemistry.comwikipedia.org

Formation of Metal Complexes with Transition and Lanthanide Ions

α-Diketones readily form stable complexes with a wide variety of metal ions. alfa-chemistry.com The coordination occurs through the two oxygen atoms of the dicarbonyl moiety, classifying them as bidentate O,O'-donor ligands.

Transition Metal Complexes: They form complexes with numerous transition metals, including but not limited to nickel, palladium, platinum, copper, and iron. alfa-chemistry.comnih.gov The resulting complexes can adopt various geometries, such as square planar or octahedral, depending on the metal ion and other coordinating ligands. wikipedia.orgnih.gov

Lanthanide Complexes: α-Diketones are also effective ligands for lanthanide ions (e.g., Europium, Terbium, Gadolinium). ias.ac.inacs.orgalfachemic.com The organic ligand in these complexes can act as an "antenna," absorbing UV light and efficiently transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. This property makes lanthanide diketonate complexes valuable as luminescent materials. alfachemic.commdpi.com

This compound is expected to exhibit this ligand behavior, coordinating with various metal ions to form stable chelate complexes. The electronic properties conferred by the bromophenyl groups could modulate the stability and reactivity of the resulting metal complexes.

Role as Ligands in Catalysis (e.g., Cross-coupling, Asymmetric Synthesis)

Metal complexes containing diketonate ligands are widely employed as catalysts in organic synthesis. alfa-chemistry.comalfachemic.com The ligand framework can be modified to tune the steric and electronic properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. alfa-chemistry.com

Cross-Coupling Reactions: Palladium and nickel complexes are workhorses in C-C and C-heteroatom bond-forming cross-coupling reactions. While phosphine ligands are more common, diketonate ligands can also be used to stabilize the active metal center. The enantioselective α-arylation of ketones, a type of cross-coupling, has been achieved with palladium and nickel catalysts bearing chiral bisphosphine ligands. acs.orgnih.gov

Asymmetric Synthesis: By using chiral α-diketone ligands, it is possible to create asymmetric metal catalysts. These catalysts can induce enantioselectivity in a variety of transformations, such as reductions, oxidations, and cycloadditions. The predictable coordination geometry of the diketonate chelate makes it an attractive scaffold for designing chiral environments around a metal center. nih.gov

Complexes derived from this compound could potentially serve as catalysts or precatalysts. The ortho-bromo substituents could provide a handle for further functionalization to create more complex ligand architectures or could influence the catalytic cycle through their electronic and steric properties.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetone (B3395972) |

| Benzil |

| Cyclobutanol |

| Isopropanol |

| Oxetane |

| Phenanthrenequinone |

| Toluene |

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. d-nb.infonih.govnii.ac.jp The properties of MOFs, such as porosity, surface area, and catalytic activity, are dictated by the choice of the metal and the organic linker. d-nb.inforesearchgate.net

While the bifunctional nature of this compound, with its coordinating α-diketone group and potentially modifiable aryl bromide units, suggests its potential as a sophisticated linker or precursor in the synthesis of coordination polymers and MOFs, its direct integration into such frameworks is not extensively documented in scientific literature. The diketone moiety could chelate to metal centers, while the bromo groups could serve as sites for post-synthetic modification, allowing for the introduction of further functionality into the framework. This dual reactivity presents an opportunity for the design of complex, functional materials.

Nucleophilic Reactivity of the α-Diketone Moiety

The adjacent carbonyl groups in the α-diketone core are electrophilic and serve as the primary site for nucleophilic attack and condensation reactions.

The reaction between an α-dicarbonyl compound and a 1,2-diamine is a classic, efficient method for the synthesis of quinoxalines and related nitrogen-containing heterocycles. thieme-connect.denih.govmdpi.com This condensation reaction is a cornerstone of heterocyclic chemistry due to its high yields and the biological significance of the resulting products. mdpi.com

This compound readily undergoes condensation with aromatic or aliphatic 1,2-diamines. For instance, its reaction with o-phenylenediamine in a suitable solvent like ethanol (B145695) or acetic acid leads to the formation of 2,3-bis(2-bromophenyl)quinoxaline. The reaction proceeds via initial nucleophilic attack of one amino group on a carbonyl carbon, followed by cyclization and dehydration to form the stable aromatic pyrazine ring. This method's versatility allows for the synthesis of a wide array of substituted quinoxalines by varying the diamine component.

Table 1: Representative Condensation Reactions for Heterocycle Synthesis

| Diamine Reactant | Product | Heterocyclic Core |

| o-Phenylenediamine | 2,3-Bis(2-bromophenyl)quinoxaline | Quinoxaline |

| 2,3-Diaminopyridine | 2,3-Bis(2-bromophenyl)pyrido[2,3-b]pyrazine | Pyridopyrazine |

| Ethylenediamine | 2,3-Bis(2-bromophenyl)-5,6-dihydropyrazine | Dihydropyrazine |

| 4,5-Dimethyl-1,2-phenylenediamine | 6,7-Dimethyl-2,3-bis(2-bromophenyl)quinoxaline | Substituted Quinoxaline |

N-Heterocyclic Carbenes (NHCs), including those derived from thiazolium salts, are potent nucleophiles known for their ability to catalyze a variety of transformations, often involving Umpolung (reactivity inversion) of carbonyl compounds. While the reactivity of NHCs with various electrophiles and halogens is well-established, specific studies detailing the reaction of this compound with thiazolium carbenes are not prominent in the surveyed literature.

Electrophilic and Metal-Catalyzed Reactions of the Aryl Bromide Moieties

The two bromine atoms attached to the phenyl rings are key functional handles for extending the molecular framework through various cross-coupling and substitution reactions.

The Sonogashira coupling is a powerful and widely used cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

The aryl bromide moieties of this compound are excellent substrates for Sonogashira coupling reactions. This allows for the introduction of alkyne groups, which can serve as rigid linkers to construct larger conjugated systems or as precursors for further chemical transformations. The reaction can be controlled to achieve mono- or di-alkynylation depending on the stoichiometry of the reagents. This functionalization pathway is crucial for the synthesis of complex molecules for materials science and medicinal chemistry.

Table 2: Potential Sonogashira Coupling Products

| Alkyne Reactant | Potential Product |

| Phenylacetylene | 1,2-Bis(2-(phenylethynyl)phenyl)ethane-1,2-dione |

| Trimethylsilylacetylene | 1,2-Bis(2-((trimethylsilyl)ethynyl)phenyl)ethane-1,2-dione |

| 1-Hexyne | 1,2-Bis(2-(hex-1-yn-1-yl)phenyl)ethane-1,2-dione |

| Ethynylbenzene | 1,2-Bis(2-(ethynylphenyl))ethane-1,2-dione |

Halogen exchange reactions, particularly lithium-halogen exchange, provide a facile method for converting relatively unreactive aryl bromides into highly reactive organometallic intermediates. wikipedia.orgyoutube.com This transformation dramatically alters the electronic nature of the aromatic ring, converting an electrophilic carbon into a potent nucleophile.

Treating this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can induce a bromine-lithium exchange. nih.govharvard.edubyu.edu The resulting aryllithium species can then be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce a wide range of substituents onto the phenyl rings. The selectivity of mono- versus di-exchange can often be controlled by the reaction conditions and the amount of organolithium reagent used. This method provides a powerful alternative to cross-coupling reactions for the functionalization of the aryl bromide positions.

Table 3: Halogen Exchange and Subsequent Functionalization

| Reagent 1 | Reagent 2 (Electrophile) | Potential Product |

| n-Butyllithium | CO₂ then H⁺ | 2-Bromo-2'-(carboxy)benzil |

| tert-Butyllithium | Dimethylformamide (DMF) | 2-Bromo-2'-(formyl)benzil |

| n-Butyllithium (2 equiv.) | CH₃I (2 equiv.) | 1,2-Bis(2-methylphenyl)ethane-1,2-dione |

Unable to Generate Article: Lack of Specific Scientific Data

A comprehensive search of scientific and crystallographic databases has revealed that the specific experimental data required to fully detail the advanced structural and spectroscopic analysis of This compound is not publicly available at this time.

The user's request necessitates a detailed analysis based on single-crystal X-ray diffraction and advanced spectroscopic findings, including specific bond lengths, bond angles, torsion angles, dihedral angles, intermolecular interactions, Hirshfeld surface analysis, and high-resolution NMR and FTIR data.

While information exists for related isomers, such as 1,2-bis(4-bromophenyl)ethane-1,2-dione (4,4'-dibromobenzil), and for compounds with similar analytical studies, providing this data would not adhere to the strict instruction to focus solely on the chemical compound this compound. The substitution pattern (ortho- vs. para-) significantly influences the molecular geometry, crystal packing, and spectroscopic properties, making data from other isomers an unsuitable and inaccurate substitute.

Therefore, to maintain scientific accuracy and adhere to the explicit constraints of the request, the article cannot be generated as outlined. Fulfilling the request would require access to primary research data that does not appear to be published in the available literature.

Computational and Theoretical Investigations of 1,2 Bis 2 Bromophenyl Ethane 1,2 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. researchgate.net This method calculates the electron density of a system to determine its energy and other properties. For molecules in the benzil (B1666583) family, DFT is instrumental in elucidating how substituents, such as the bromine atoms in 1,2-Bis(2-bromophenyl)ethane-1,2-dione, influence the electronic distribution and reactivity of the dicarbonyl core.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govscialert.net

In this compound, the HOMO is expected to be distributed over the π-systems of the bromophenyl rings, while the LUMO is likely centered on the α-dicarbonyl moiety. The electron-withdrawing nature of the bromine atoms and the carbonyl groups influences the energies of these orbitals.

Computational studies on related molecules provide insight into these properties. For instance, DFT calculations on benzil (1,2-diphenylethane-1,2-dione) and a compound containing a 2-bromophenyl group provide valuable comparative data. The HOMO-LUMO gap is a crucial parameter that reflects the molecule's potential for charge transfer interactions. scialert.net A smaller energy gap suggests that the molecule can be easily excited, which is relevant for its photochemical behavior. nih.govirjweb.com

| Compound | Method | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| (E)-N'-(2-bromophenyl)-N-(2,6-diisopropylphenyl)formamidine | B3LYP/6–311++G(d,p) | -5.97 | -0.85 | 5.12 researchgate.net |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface. nih.gov

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions are expected to be concentrated around the electronegative oxygen atoms of the carbonyl groups.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. Positive potential is generally found around the hydrogen atoms.

Neutral Regions (Green): These areas have a near-zero potential.

For substituted benzenes, the MEP is significantly influenced by the through-space effects of the substituents rather than just π-polarization. nih.govnih.gov In the target molecule, the bromine atoms would contribute to the local electrostatic potential, influencing the reactivity of the aromatic rings. The MEP surface helps in understanding non-covalent interactions and provides a guide to the molecule's intermolecular behavior. researchgate.net

Conformational Analysis and Energy Minimization Studies

The three-dimensional structure of this compound is defined by the relative orientation of its two bromophenylcarbonyl fragments. Conformational analysis involves identifying the stable arrangements (conformers) of the molecule and determining their relative energies. The central C(O)-C(O) single bond allows for rotation, leading to different spatial arrangements.

Studies on analogous α-diketones, such as (E)-1,2-Bis(4-fluorophenyl)ethane-1,2-dione, show that the dicarbonyl unit often adopts a skewed or s-trans (anti-periplanar) conformation in the solid state to minimize the repulsive dipole-dipole interactions between the two electronegative oxygen atoms. nih.govresearchgate.net In the ground state of benzil, for example, the dihedral angle between the two carbonyl groups is approximately 72°, while its triplet excited state adopts a trans-planar conformation. mdpi.com For the fluorinated analogue, the O=C−C=O torsion angle is reported to be -110.65°, and the dihedral angle between the two phenyl rings is 64.74°. nih.gov Energy minimization calculations, typically performed using DFT, are essential to locate the lowest energy conformer and map the potential energy surface associated with bond rotation.

Theoretical Mechanistic Studies of Chemical Reactions and Transformations

Theoretical mechanistic studies employ computational methods to investigate the pathways of chemical reactions. These studies can elucidate transition state structures, reaction intermediates, and activation energies, providing a detailed picture of how a transformation occurs.

For this compound, potential reactions for theoretical investigation include:

Nucleophilic addition to the carbonyl groups: The carbonyl carbons are electrophilic and susceptible to attack by nucleophiles.

Reactions involving the bromine substituents: The bromo-aryl groups can participate in reactions such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Photochemical reactions: Like benzil, the molecule may undergo photochemical reactions upon UV irradiation, such as hydrogen abstraction. mdpi.com

While specific mechanistic studies for this exact molecule are not prominent, research on related systems demonstrates the utility of this approach. For example, kinetic and mechanistic studies on the bromination of other aryl ketones help to understand how substituents affect reaction rates and mechanisms. researchgate.net DFT calculations would be the primary tool to model the potential energy surfaces of these reaction pathways.

Prediction of Structural Parameters and Vibrational Frequencies

DFT calculations are highly effective at predicting molecular geometries (bond lengths, bond angles, and dihedral angles) and vibrational frequencies. uit.noresearchgate.net The accuracy of these predictions can be benchmarked against experimental data obtained from techniques like X-ray crystallography and infrared (IR) or Raman spectroscopy.

For a new or uncharacterized molecule like this compound, DFT can provide a reliable prediction of its structural and spectroscopic properties. The calculated vibrational frequencies correspond to the normal modes of vibration, such as C=O stretching, C-Br stretching, and aromatic ring modes. A comparison between the calculated and experimental vibrational spectra for a related compound, 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione (Veratril), demonstrates the strong agreement that can be achieved. researchgate.net Discrepancies between calculated (in the gas phase) and experimental (in the solid state) values can often be attributed to intermolecular interactions in the crystal lattice.

| Vibrational Mode | Experimental Frequency (FT-IR) | Calculated Frequency (B3LYP/6-311++G(d,p)) | Assignment |

|---|---|---|---|

| ν(C=O) | 1665 | 1699 | Carbonyl Symmetric Stretch |

| ν(C=C) | 1591 | 1604 | Aromatic Ring Stretch |

| ν(C-C) | 1267 | 1278 | Aromatic C-C Stretch |

| δ(C-H) | 1139 | 1148 | Aromatic C-H In-plane Bend |

Applications in Advanced Materials Science and Complex Organic Synthesis

Building Block for the Synthesis of Diverse Heterocyclic Systems

Precursor for Advanced Organic Materials and Functional Molecules

The structure of 1,2-Bis(2-bromophenyl)ethane-1,2-dione suggests its potential as a monomer or intermediate in the synthesis of advanced organic materials. The bromine atoms can serve as handles for further functionalization or for polymerization reactions, such as Suzuki or Stille coupling, to create conjugated polymers or polycyclic aromatic hydrocarbons.

While certain organic molecules containing diketone moieties or brominated aromatic rings are utilized in optoelectronic devices, there is no specific data available that demonstrates the application of this compound in organic light-emitting diodes (OLEDs) or photovoltaic devices. The development of such applications would require extensive research into its photophysical and electronic properties, which is not currently present in the public domain.

The synthesis of flexible organic materials often involves the design of polymers with specific molecular architectures. While this compound could theoretically be incorporated into a polymer backbone, there is no available research detailing its use in the development of flexible materials with specific mechanical properties.

Role in the Design and Synthesis of Novel Catalytic Systems

The 1,2-diketone functionality can react with various reagents to form ligands for metal complexes. These complexes could potentially exhibit catalytic activity. For example, condensation with amines or other nitrogen-containing compounds could yield diimine ligands capable of coordinating with transition metals. However, there is a lack of specific studies on the design and synthesis of catalytic systems derived from this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.